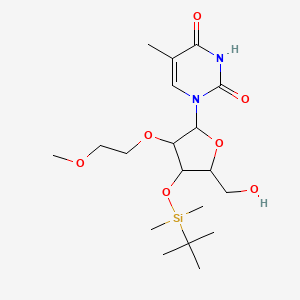
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine is a complex organic compound It features a tetrahydrofuran ring substituted with tert-butyldimethylsilyl and methoxyethoxy groups, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine typically involves multiple steps. The starting materials are often simple organic molecules, which undergo a series of reactions including protection, substitution, and cyclization. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during the synthesis. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents. The process would also need to comply with safety and environmental regulations.
化学反応の分析
Types of Reactions
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The pyrimidine ring can be reduced under certain conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyrimidine ring could produce a dihydropyrimidine derivative.
科学的研究の応用
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
類似化合物との比較
Similar compounds include other tetrahydrofuran and pyrimidine derivatives. What sets 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds might include:
Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents.
Pyrimidine derivatives: Compounds with similar ring structures but different functional groups.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1221967-92-5 |
|---|---|
分子式 |
C19H34N2O7Si |
分子量 |
430.6 g/mol |
IUPAC名 |
1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H34N2O7Si/c1-12-10-21(18(24)20-16(12)23)17-15(26-9-8-25-5)14(13(11-22)27-17)28-29(6,7)19(2,3)4/h10,13-15,17,22H,8-9,11H2,1-7H3,(H,20,23,24) |
InChIキー |
QGBVVZHQUKMHOR-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O[Si](C)(C)C(C)(C)C)OCCOC |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O[Si](C)(C)C(C)(C)C)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















